molecular formula C16H14ClNO6S B2814533 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866134-61-4

6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B2814533
CAS No.: 866134-61-4
M. Wt: 383.8
InChI Key: BEKPTPFEJOIJNZ-UHFFFAOYSA-N
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Description

6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using sulfonyl chloride and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted benzoxazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor studies.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzoxazine ring can interact with receptors or other proteins, modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and interactions.

    6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group, which can influence its chemical properties.

Uniqueness: The presence of the chlorine atom and the methoxy group in 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid provides unique reactivity and interaction profiles, making it distinct from other similar compounds

Properties

IUPAC Name

6-chloro-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO6S/c1-23-11-3-5-12(6-4-11)25(21,22)18-9-15(16(19)20)24-14-7-2-10(17)8-13(14)18/h2-8,15H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKPTPFEJOIJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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